4-Amino-5-methoxy-2-methylbenzoic acid

Description

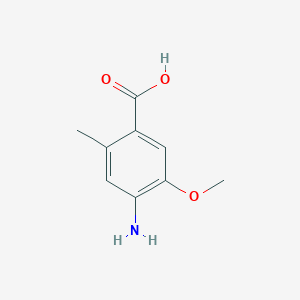

4-Amino-5-methoxy-2-methylbenzoic acid is a benzoic acid derivative with a unique substitution pattern: an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 2. This combination of substituents confers distinct electronic, steric, and solubility properties, making it a compound of interest in pharmaceutical and materials chemistry. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The methyl group enhances lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, respectively.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-amino-5-methoxy-2-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

JUHWENDHWLZJDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methoxy-2-methylbenzoic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 5-nitro-2-methoxybenzoic acid using a palladium catalyst under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation with palladium can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 4-nitro-5-methoxy-2-methylbenzoic acid.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-methoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can participate in ionic interactions with positively charged sites on proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-amino-5-methoxy-2-methylbenzoic acid, differing in substituent type, position, or functional groups. These differences significantly influence their chemical behavior and applications.

4-Amino-2-fluoro-5-methoxybenzoic Acid

- Formula: C₈H₈FNO₃

- Key Differences : Fluorine replaces the methyl group at position 2.

- Impact :

- Applications: Potential use in medicinal chemistry for targeting enzymes or receptors sensitive to halogen interactions.

4-Amino-5-chloro-2-methoxybenzoic Acid

- Formula: C₈H₈ClNO₃

- Key Differences : Chlorine at position 5 and methoxy at position 2 (vs. methoxy at 5 and methyl at 2 in the target compound).

- Impact :

- Applications : Intermediate in synthesizing agrochemicals or antibiotics where halogenation is critical.

2-Amino-4-(methoxycarbonyl)benzoic Acid

- Source: Novel synthesis method avoiding harsh oxidants .

- Key Differences: Methoxycarbonyl (-COOCH₃) at position 4 and amino at position 2.

- Impact :

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

- Formula: C₁₀H₁₂NO₅

- Key Differences : Hydroxy (-OH) at position 5 and methyl ester at position 1.

- Impact :

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility: The target compound’s synthesis may require regioselective methylation and methoxylation, contrasting with ’s method for 2-amino-4-(methoxycarbonyl)benzoic acid, which avoids oxidative steps .

- Industrial Scalability : highlights a scalable route for a related compound, suggesting similar strategies (e.g., catalytic hydrogenation, ester hydrolysis) could apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.